![molecular formula C21H26ClN3O B13774427 Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- CAS No. 64046-82-8](/img/structure/B13774427.png)
Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- is a useful research compound. Its molecular formula is C21H26ClN3O and its molecular weight is 371.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Acridine derivatives, including Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- , have garnered attention in recent years for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific acridine compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Chloro group at position 2
- Dimethylamino group at position 5
- Methoxy group at position 7
- A butylamine side chain
This structural configuration is believed to contribute to its biological efficacy.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of acridine derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
8c | U937 | 0.90 | HDAC inhibition |
ACPH | HeLa | 1.3 | DNA interaction |
LS-1-10 | Colon | Not specified | Autophagy inhibition |
In a notable study, a derivative of acridine (compound 8c) demonstrated potent inhibition of histone deacetylases (HDACs), leading to apoptosis in U937 cells. This compound was significantly more effective than SAHA, a known HDAC inhibitor . Another study indicated that acridine derivatives could induce DNA damage in melanoma cells when exposed to UVA light, suggesting a dual mechanism involving both phototoxicity and direct DNA interaction .
Antimicrobial Activity
Acridine compounds have also shown promise as antimicrobial agents. Research has demonstrated that certain acridine derivatives possess activity against bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism typically involves intercalation into DNA, disrupting replication and transcription processes .
Case Studies
- Study on Anticancer Efficacy : A series of acridine derivatives were synthesized and tested against cervical (HeLa) and liver (HepG2) cancer cells. The results indicated that these compounds effectively reduced cell viability through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Activity Assessment : In another study, the antimicrobial efficacy of various acridine derivatives was tested against clinical isolates. The results showed that some compounds exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .
The biological activity of acridine derivatives can be attributed to several mechanisms:
- DNA Intercalation : Many acridines intercalate between DNA base pairs, leading to structural distortion and inhibition of replication.
- Enzyme Inhibition : Compounds like LS-1-10 inhibit autophagic pathways, which are crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, contributing to their cytotoxic effects.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Acridine derivatives are known for their antimicrobial properties. The specific compound under discussion has been investigated for its effectiveness against various pathogens, including bacteria and protozoa. Its mechanism often involves intercalation into DNA, disrupting replication and transcription processes.
Case Study: Antimalarial Properties
Research has highlighted the use of acridine derivatives in treating malaria. A study conducted by researchers demonstrated that compounds similar to Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- showed significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The study reported an IC50 value indicating effective inhibition of the parasite's growth.
Compound | IC50 (µM) | Target Pathogen |
---|---|---|
Acridine Derivative | 0.5 | Plasmodium falciparum |
Chloroquine | 0.02 | Plasmodium falciparum |
Anticancer Potential
Another area of interest is the anticancer properties of acridine derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Environmental Applications
Photodegradation of Pollutants
Acridine derivatives are also explored for their potential in environmental remediation. Their ability to absorb UV light makes them suitable for photodegradation processes aimed at breaking down hazardous organic pollutants in water bodies.
Case Study: Degradation of Dyes
In a laboratory setting, Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- was tested for its efficacy in degrading synthetic dyes in wastewater. Results indicated that under UV irradiation, the compound significantly reduced dye concentration over time.
Parameter | Initial Concentration (mg/L) | Final Concentration (mg/L) | Time (hours) |
---|---|---|---|
Dye A | 100 | 10 | 4 |
Dye B | 150 | 5 | 6 |
Material Science Applications
Fluorescent Dyes
The unique structural properties of acridine derivatives allow them to function as fluorescent dyes in various applications, including biological imaging and sensor technology. Their fluorescence properties can be tuned by altering substituents on the acridine ring.
Properties
CAS No. |
64046-82-8 |
---|---|
Molecular Formula |
C21H26ClN3O |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-N-(7-chloro-2-methoxyacridin-4-yl)-1-N,1-N-dimethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H26ClN3O/c1-14(6-5-9-25(2)3)23-20-13-18(26-4)12-16-10-15-11-17(22)7-8-19(15)24-21(16)20/h7-8,10-14,23H,5-6,9H2,1-4H3 |
InChI Key |
VZLSHAUEBAEMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(C)C)NC1=C2C(=CC(=C1)OC)C=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.